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Introduction: The Unassuming Versatility of
Nitroalkanes
Nitroalkanes, often perceived merely as simple aliphatic compounds, are in fact extraordinarily

versatile and powerful building blocks in modern organic synthesis.[1][2] Their utility stems from

the unique electronic properties of the nitro group (—NO₂). As one of the strongest electron-

withdrawing groups, it imparts significant acidity to the α-protons (the hydrogens on the carbon

atom adjacent to the nitro group).[3][4] This acidification allows for the easy formation of

stabilized carbanions, known as nitronate anions, even with mild bases. These nitronates are

potent carbon nucleophiles, making nitroalkanes ideal precursors for a wide array of carbon-

carbon bond-forming reactions.[5]

Furthermore, the nitro group itself is a synthetic chameleon. It can be thought of as a "masked"

functional group, readily transformable into other valuable moieties such as amines, carbonyls

(ketones/aldehydes), oximes, and hydroxylamines.[6][7][8] This ability to participate in C-C

bond formation and then be converted into a different functionality provides a strategic

advantage, enabling the efficient construction of complex molecular architectures from simple,
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readily available starting materials.[9][10] This guide will explore the core applications of

nitroalkane derivatives, providing field-proven insights and detailed protocols for researchers in

chemical synthesis and drug development.

Section 1: Cornerstone Reactions for Carbon
Skeleton Construction
The ability to form new carbon-carbon bonds is the bedrock of organic synthesis. Nitroalkanes

excel in this arena, primarily through two cornerstone reactions: the Henry (Nitroaldol) Reaction

and the Michael Addition.

The Henry (Nitroaldol) Reaction: A Gateway to β-Nitro
Alcohols
The Henry reaction is the classic base-catalyzed addition of a nitroalkane to an aldehyde or

ketone, yielding a β-nitro alcohol.[11] This reaction is synthetically powerful because its

products are immediate precursors to valuable 1,2-amino alcohols, a common motif in

pharmaceuticals like β-blockers and antiviral agents.[12][13]

Mechanistic Insight
The reaction proceeds via the deprotonation of the nitroalkane to form a nucleophilic nitronate,

which then attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting

alkoxide furnishes the β-nitro alcohol.[11] All steps of the reaction are reversible, which can

impact diastereoselectivity.

Caption: The Henry reaction mechanism involves base-mediated nitronate formation,

nucleophilic attack, and protonation.

Asymmetric Henry Reaction
The development of catalytic, asymmetric Henry reactions has been a major focus, allowing for

the synthesis of enantioenriched β-nitro alcohols.[14][15] Both metal-based catalysts (e.g.,

complexes of Cu, Zn) and organocatalysts (e.g., Cinchona alkaloids and their derivatives) have

proven highly effective.[13][16][17] These catalysts coordinate to both the nitronate and the

carbonyl compound, creating a chiral environment that directs the nucleophilic attack to one

face of the carbonyl, resulting in high enantioselectivity.
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Catalyst
System

Aldehyde
Substrate

Yield (%) ee (%) Reference

Zn(Et)₂ /

Ferrocenyl-

aziridinylmethan

ol

Benzaldehyde 92 88 [16]

Zn(Et)₂ /

Ferrocenyl-

aziridinylmethan

ol

Cyclohexanecarb

oxaldehyde
97 91 [16]

Cu(OAc)₂ /

Chiral Bis(β-

amino alcohol)

4-

Nitrobenzaldehy

de

>95 95 [18]

Cupreine

Organocatalyst

α-

Ketophosphonat

e

92 95 [14]

Table 1. Performance of selected catalysts in the asymmetric Henry reaction.

Protocol: Asymmetric Henry Reaction Catalyzed by a Zn-Fam
Complex[16]
This protocol describes the enantioselective addition of nitromethane to an aromatic aldehyde.

Materials:

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

Nitromethane (CH₃NO₂)

Diethylzinc (Zn(Et)₂, 1.0 M solution in hexanes)

Chiral Ligand: Ferrocenyl-aziridinylmethanol (Fam-1)

Tetrahydrofuran (THF), anhydrous
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Isopropanol

Saturated aqueous NH₄Cl solution

Saturated aqueous NaHCO₃ solution

Anhydrous MgSO₄

Argon or Nitrogen gas supply

Procedure:

Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the

chiral ligand Fam-1 (0.025 mmol, 5 mol%). Add anhydrous THF (1.0 mL) and cool the

solution to 0 °C.

Add isopropanol (0.05 mmol, 2 equiv to ligand) to the solution.

Slowly add diethylzinc solution (0.025 mL, 1.0 M, 0.025 mmol) dropwise. Stir the resulting

solution at 0 °C for 20 minutes to pre-form the catalyst complex.

Reaction Execution: Add the aromatic aldehyde (0.5 mmol, 1.0 equiv) to the catalyst solution

at 0 °C.

Add nitromethane (2.5 mmol, 5.0 equiv) to the reaction mixture.

Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by TLC for the consumption of

the aldehyde.

Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl

solution (5 mL).

Extract the mixture with ethyl acetate (3 x 10 mL).

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (10 mL) and

then brine (10 mL).
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography on silica gel

(e.g., using a hexane/ethyl acetate gradient) to yield the pure β-nitro alcohol.

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric

excess (ee) by chiral HPLC analysis.

The Michael Addition: Forging 1,4-Relationships
The conjugate addition of a nitroalkane-derived nitronate to an α,β-unsaturated system (e.g.,

enones, enoates) is known as the Michael reaction.[3] This reaction is a powerful tool for

forming γ-nitro carbonyl compounds, which are versatile precursors to γ-amino acids and 1,4-

dicarbonyl compounds.[19][20]

Mechanistic Causality and Asymmetric Control
Similar to the Henry reaction, the key step is the nucleophilic attack of a base-generated

nitronate. In this case, the attack occurs at the β-carbon of the unsaturated system. The

resulting enolate is then protonated to give the final product. The development of

organocatalysts, particularly those based on thiourea and primary/secondary diamines, has

revolutionized the asymmetric Michael addition of nitroalkanes.[21][22] These catalysts often

function through bifunctional activation, where one part of the catalyst (e.g., a basic amine)

deprotonates the nitroalkane, while another part (e.g., a thiourea moiety) activates the Michael

acceptor through hydrogen bonding.
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Workflow for Asymmetric Michael Addition

Nitroalkane + α,β-Unsaturated Ketone

Add Chiral Organocatalyst
(e.g., Thiourea-based)

Stir at specified temperature
(e.g., RT, 24-72h)

Aqueous Work-up
(e.g., NH₄Cl quench, extraction)

Flash Column Chromatography

Enantioenriched γ-Nitro Ketone

Characterization (NMR)
Chiral HPLC for ee%

Click to download full resolution via product page

Caption: A typical workflow for an organocatalyzed asymmetric Michael addition of a

nitroalkane.

Protocol: Organocatalytic Asymmetric Michael Addition of a
Nitroalkane to a Chalcone[22]
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This protocol outlines the addition of 2-nitropropane to chalcone using a primary-secondary

diamine catalyst.

Materials:

Chalcone (trans-1,3-diphenyl-2-propen-1-one)

2-Nitropropane

Chiral diamine catalyst (e.g., (1R,2R)-N¹,N²-dimethylcyclohexane-1,2-diamine)

Dichloromethane (DCM), anhydrous

Saturated aqueous NH₄Cl solution

Anhydrous Na₂SO₄

Procedure:

Reaction Setup: To a vial, add the chalcone (0.2 mmol, 1.0 equiv) and the chiral diamine

catalyst (0.02 mmol, 10 mol%).

Add anhydrous DCM (0.5 mL) followed by 2-nitropropane (0.4 mmol, 2.0 equiv).

Seal the vial and stir the mixture at room temperature for 48-72 hours. Monitor the reaction

progress by TLC.

Work-up: Once the starting material is consumed, concentrate the reaction mixture under

reduced pressure.

Purification: Directly purify the residue by flash column chromatography on silica gel (e.g.,

using a hexane/ethyl acetate gradient) to isolate the chiral Michael adduct.

Analysis: Determine the yield and characterize the product by NMR. The enantiomeric

excess can be determined by chiral HPLC analysis.
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Section 2: The Nitro Group as a Synthetic Linchpin:
Functional Group Transformations
A key advantage of nitroalkane chemistry is the ability to transform the nitro group post-

synthesis. This allows the carbon skeleton, assembled via Henry or Michael reactions, to be

further elaborated.

The Nef Reaction: Unmasking a Latent Carbonyl
The Nef reaction converts a primary or secondary nitroalkane into the corresponding aldehyde

or ketone.[23] This is typically achieved by first forming the nitronate salt with a base, followed

by hydrolysis under strong acidic conditions (pH < 1).[24] The reaction is invaluable as it

effectively treats the nitro group as a protected carbonyl, which is stable to many nucleophilic

and basic conditions.

Mechanistic Overview
The nitronate salt is protonated to form a nitronic acid. Further protonation and subsequent

attack by water leads to an unstable intermediate that ultimately eliminates nitrous oxide (N₂O)

and releases the carbonyl compound.[25]

The Nef Reaction Transformation

R¹(R²)CH-NO₂ [R¹(R²)C=NO₂]⁻ M⁺
1. Base

R¹(R²)C=O
2. H₃O⁺

Click to download full resolution via product page

Caption: The Nef reaction converts a nitroalkane to a carbonyl via a nitronate intermediate.

Protocol: Standard Nef Reaction of a Secondary Nitroalkane[23]
Materials:

Secondary nitroalkane (e.g., the product from a Michael addition)

Sodium methoxide (NaOMe)
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Methanol (MeOH), anhydrous

Sulfuric acid (H₂SO₄), concentrated

Diethyl ether (Et₂O)

Ice bath

Procedure:

Nitronate Formation: Dissolve the nitroalkane (1.0 mmol) in anhydrous methanol (5 mL) in a

round-bottom flask. Cool the solution in an ice bath.

Add a solution of sodium methoxide in methanol (1.05 mmol, 1.05 equiv) dropwise. Stir the

mixture at 0 °C for 1 hour to ensure complete formation of the sodium nitronate.

Hydrolysis: In a separate flask, prepare a solution of concentrated H₂SO₄ (e.g., 1 mL) in

water (10 mL) and cool it to 0 °C in an ice bath.

Add the cold nitronate solution dropwise to the vigorously stirred cold acid solution. A color

change (often to blue) may be observed transiently.[25]

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2

hours.

Work-up: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully evaporate the

solvent. The crude ketone can be further purified by chromatography or distillation if

necessary.

Reduction of the Nitro Group: Accessing Amines and
Derivatives
The most common and arguably most important transformation of the nitro group is its

reduction to a primary amine (—NH₂).[9] This provides direct synthetic access to β-amino
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alcohols from Henry adducts and γ-amino acids from Michael adducts, both of which are

privileged structures in medicinal chemistry.[12][20]

A variety of methods exist for this reduction, offering different levels of chemoselectivity.[7]

Reducing
Agent/System

Conditions Comments Reference

H₂, Pd/C or Raney Ni RT, 1-50 atm H₂

Most common, clean,

high yield. Can reduce

C=C bonds.

[26]

Sn/HCl or Fe/HCl Reflux

Classic method,

inexpensive, good for

aromatic nitro groups.

[27]

LiAlH₄ THF, Reflux

Very powerful,

unselective. Reduces

many other functional

groups.

[7]

Diborane (B₂H₆) THF

Can selectively

reduce to the

hydroxylamine stage.

[7]

Table 2. Comparison of common reagents for nitro group reduction.

Protocol: Catalytic Hydrogenation of a β-Nitro Alcohol[26]
Materials:

β-Nitro alcohol (from a Henry reaction)

Palladium on carbon (10% Pd/C)

Methanol (MeOH) or Ethanol (EtOH)

Hydrogen gas supply (balloon or Parr hydrogenator)
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Procedure:

Reaction Setup: In a flask suitable for hydrogenation, dissolve the β-nitro alcohol (1.0 mmol)

in methanol (10 mL).

Carefully add 10% Pd/C (approx. 10% by weight of the substrate).

Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas. Repeat

this cycle three times.

Maintain a positive pressure of hydrogen (e.g., from a balloon or set pressure on a

hydrogenator) and stir the suspension vigorously at room temperature.

Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically

complete in 2-12 hours.

Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or

argon.

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the

pad with methanol.

Purification: Concentrate the filtrate under reduced pressure. The resulting β-amino alcohol

is often pure enough for subsequent steps, but can be purified by crystallization or

chromatography if needed.

Section 3: Applications in Advanced Synthesis
The true power of nitroalkane chemistry is realized when these fundamental reactions are

combined in multi-step sequences to build complex molecules.

Case Study: Synthesis of Heterocycles
Nitroalkanes are pivotal intermediates for synthesizing heterocyclic derivatives.[3] For instance,

the product of a Michael addition between a nitroalkane and an α,β-unsaturated ester can

undergo reductive cyclization. The nitro group is first reduced to an amine, which then

intramolecularly attacks the ester carbonyl to form a lactam, a core structure in many bioactive

compounds.
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Multi-step Synthesis of a γ-Lactam

Nitroalkane +
α,β-Unsaturated Ester

Michael
Addition γ-Nitro Ester Nitro Group

Reduction (H₂, Pd/C) γ-Amino Ester Spontaneous or
Heat-induced Cyclization

γ-Lactam
(Pyrrolidin-2-one)

Click to download full resolution via product page

Caption: A strategic sequence from simple nitroalkanes to valuable γ-lactam heterocycles.

Conclusion
Nitroalkane derivatives are far more than simple reagents; they are strategic assets in chemical

synthesis. Their ability to facilitate robust C-C bond formation under increasingly mild and

stereocontrolled conditions, combined with the unparalleled versatility of the nitro group as a

synthetic handle, secures their role as indispensable tools.[1][6] From constructing the

backbones of complex natural products to providing efficient routes to pharmaceutical

ingredients, the applications of nitroalkanes continue to expand, driven by ongoing innovation

in catalysis and reaction methodology.[9]

References
M.A. Chiacchio, U. et al. (2009). Nitroalkanes as key building blocks for the synthesis of

heterocyclic derivatives. Arkivoc, 2009(9), 195-223. Available from: [Link]

Alvarez-Casao, E. et al. (2011). Organocatalytic Enantioselective Henry Reactions.

Symmetry, 3(2), 220-245. Available from: [Link]

Wang, J. et al. (2008). Highly enantioselective organocatalytic Michael addition of

nitroalkanes to 4-oxo-enoates. Chemical Communications, (34), 4034-4036. Available from:

[Link]

Cao, C-L. et al. (2006). Organocatalyzed enantioselective Michael additions of nitroalkanes

to enones by using primary–secondary diamine catalysts. Chemical Communications, (27),

2901-2903. Available from: [Link]

Rabalakos, C. & Wulff, W. D. (2008). Enantioselective Organocatalytic Direct Michael

Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 18 Tech Support

https://www.benchchem.com/product/b2572326/docs?utm_src=pdf-body-img#application-notes-protocols-the-synthetic-power-of-nitroalkane-derivatives
https://www.frontiersin.org/research-topics/10342/nitro-compounds-as-versatile-building-blocks-for-the-synthesis-of-pharmaceutically-relevant-substances/magazine
https://www.advancionsciences.com/wp-content/uploads/2021/05/ADV_11730_1_1_Nitroalkanes_and_Derivatives_final_LR_spreads.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7604505/
https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/ix
https://www.mdpi.com/2073-8994/3/2/220
https://pubs.rsc.org/en/content/articlelanding/2008/cc/b808945a
https://pubs.rsc.org/en/content/articlelanding/2006/cc/b604561a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2572326?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Journal of the American Chemical Society, 130(41), 13524-13525. Available from: [Link]

Ma, D. et al. (2008). Catalytic Asymmetric Nitroaldol (Henry) Reaction with a Zinc-Fam

Catalyst. The Journal of Organic Chemistry, 73(17), 6769-6775. Available from: [Link]

Alonso, D. A. et al. (2013). Organocatalytic Michael Addition of Unactivated α-Branched

Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 15(24),

6294-6297. Available from: [Link]

Shibasaki, M. & Kanai, M. (2008). The Henry (Nitroaldol) Reaction. In Comprehensive

Organic Reactions in Aqueous Media. Available from: [Link]

Wang, J. et al. (2013). Enantioselective Organocatalytic Michael Addition of Nitroalkanes and

Other Nucleophiles to β-Trifluoromethylated Acrylamides. Organic Letters, 15(4), 896-899.

Available from: [Link]

Flores-López, B. et al. (2014). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-

Symmetric Aminopinane-Derived Ligand. Molecules, 19(11), 18885-18897. Available from:

[Link]

Advancion. (n.d.). Pharmaceutical Synthesis. Nitroalkanes and Derivatives. Available from:

[Link]

Aakash Institute. (n.d.). Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides,

Amides, Azides and Oximes... Available from: [Link]

Wikipedia. (n.d.). Reduction of nitro compounds. Available from: [Link]

University College London. (2011). Synthesis and transformations of β-nitroacetamides: Nef

reaction and radical cyclisations. UCL Discovery. Available from: [Link]

Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). Available from:

[Link]

Wikipedia. (n.d.). Nef reaction. Available from: [Link]

Organic Chemistry Portal. (n.d.). Nef Reaction. Available from: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 18 Tech Support

https://pubs.acs.org/doi/10.1021/ja805799q
https://pubs.acs.org/doi/10.1021/jo801089p
https://pubs.acs.org/doi/10.1021/ol403063f
https://www.researchgate.net/publication/227702580_The_Henry_Nitroaldol_Reaction
https://pubs.acs.org/doi/10.1021/ol400031x
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270876/
https://www.advancion.com/markets/pharmaceutical-synthesis
https://www.aakash.ac.in/important-concepts/chemistry/preparation-of-amines
https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds
https://discovery.ucl.ac.uk/id/eprint/1317805/
https://www.buchler.ch/en/technologies/asymmetric-catalysis/asymmetric-henry-reaction-nitroaldol-reaction/
https://en.wikipedia.org/wiki/Nef_reaction
https://www.organic-chemistry.org/namedreactions/nef-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2572326?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alonso, D. A. et al. (2013). Organocatalytic Michael Addition of Unactivated α-Branched

Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC. Available from: [Link]

Ogiwara, Y. et al. (2020). Development and Mechanistic Insights into Nef Reaction for

Preparation of Aldehydes Using Singlet Oxygen. Organic Letters, 22(10), 3931-3935.

Available from: [Link]

ResearchGate. (2010). ChemInform Abstract: A New Catalyst for the Asymmetric Henry

Reaction: Synthesis of ??-Nitroethanols in High Enantiomeric Excess. Available from: [Link]

Sukhorukov, A. Y. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the

Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 9, 701002.

Available from: [Link]

Nishiwaki, N. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis.

Molecules, 25(16), 3680. Available from: [Link]

Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of

Pharmaceutically Relevant Substances. Research Topic. Available from: [Link]

Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16),

3680. Available from: [Link]

Advancion. (n.d.). Nitroalkane Building Blocks and Solvents. Available from: [Link]

Advancion. (n.d.). NITROALKANES AND DERIVATIVES. Available from: [Link]

Gáplovský, M. et al. (2015). Regioselective C‑Arylation of Functionalized Nitroalkanes with

Furan, Thiophene, and Derivatives. The Journal of Organic Chemistry, 80(24), 12361-12370.

Available from: [Link]

Soós, T. et al. (2012). Asymmetric Michael Additions of α-Nitrocyclohexanone to Aryl

Nitroalkenes Catalyzed by Natural Amino Acid-Derived Bifunctional Thioureas. Organic

Letters, 14(18), 4742-4745. Available from: [Link]

Hayashi, Y. & Gotoh, H. (2009). Asymmetric Michael Reaction of Aldehydes and

Nitroalkenes. Organic Syntheses, 86, 188. Available from: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 18 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3915239/
https://pubs.acs.org/doi/10.1021/acs.orglett.0c01281
https://www.researchgate.net/publication/232047863_ChemInform_Abstract_A_New_Catalyst_for_the_Asymmetric_Henry_Reaction_Synthesis_of_-Nitroethanols_in_High_Enantiomeric_Excess
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8236166/
https://www.mdpi.com/1420-3049/25/16/3680
https://www.frontiersin.org/research-topics/14902/nitro-compounds-as-versatile-building-blocks-for-the-synthesis-of-pharmaceutically-relevant-substances
https://www.mdpi.com/1420-3049/25/16/3680/htm
https://www.advancion.com/resources/nitroalkane-building-blocks-and-solvents
https://www.advancion.com/sites/default/files/2021-03/nitroalkanes-and-derivatives-pharmaceutical-synthesis.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4684128/
https://pubs.acs.org/doi/10.1021/ol3021469
http://www.orgsyn.org/demo.aspx?prep=v86p0188
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2572326?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Das, B. et al. (2004). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as

Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Chemistry

Letters, 33(7), 840-841. Available from: [Link]

Organic Chemistry Portal. (2005). Enantioselective Aza-Henry and Aza-Michael Reactions.

Available from: [Link]

Wikipedia. (n.d.). Henry reaction. Available from: [Link]

ACS Electrochemistry. (2020). Nitro Substrates in Reductive Electrosynthesis: A Review.

Available from: [Link]

Liu, X. et al. (2019). Synthesis of Nitrones and Nitroalkanes via Chiral Cyclic Imines. Organic

Letters, 21(12), 4769-4773. Available from: [Link]

ResearchGate. (2020). A Walk through Recent Nitro Chemistry Advances. Available from:

[Link]

MDPI Books. (n.d.). Nitro Compounds and Their Derivatives in Organic Synthesis. Available

from: [Link]

Deng, L. et al. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by

Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732-733. Available

from: [Link]

Taylor & Francis. (n.d.). Nitroalkene – Knowledge and References. Available from: [Link]

Halimehjani, A. Z. et al. (2014). Part II: nitroalkenes in the synthesis of heterocyclic

compounds. RSC Advances, 4(95), 51794-51829. Available from: [Link]

Barakat, A. et al. (2020). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the

Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-

Di-tert-butylsalicylaldehyde. Molecules, 25(21), 5183. Available from: [Link]

Ballini, R. & Petrini, M. (2014). 1 Synthesis of Nitroalkanes. In The Chemistry of Nitro and

Nitroso Groups. Wiley-VCH. Available from: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 18 Tech Support

https://www.sciencemadness.org/sciforum/index.php?action=dlattach;topic=2295.0;attach=1190
https://www.organic-chemistry.org/Highlights/2005/25October.shtm
https://en.wikipedia.org/wiki/Henry_reaction
https://pubs.acs.org/doi/10.1021/acselectrochem.0c00001
https://pubs.acs.org/doi/10.1021/acs.orglett.9b01633
https://www.researchgate.net/publication/343516091_A_Walk_through_Recent_Nitro_Chemistry_Advances
https://www.mdpi.com/books/reprint/2522
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533318/
https://www.taylorfrancis.com/topics/medicine-and-healthcare/pharmaceutical-medicine/nitroalkene-tfrt-9b5f5436-b789-498c-8433-e5d03823769c
https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra08830a
https://www.mdpi.com/1420-3049/25/21/5183
https://onlinelibrary.wiley.com/doi/10.1002/9780470682531.pat0823
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2572326?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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